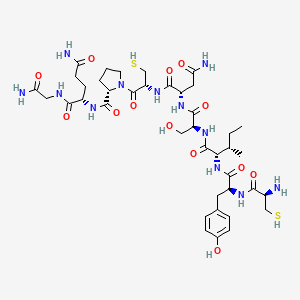

Glumitocin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10052-67-2 |

|---|---|

Molecular Formula |

C40H62N12O13S2 |

Molecular Weight |

983.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-N-(2-amino-2-oxoethyl)pentanediamide |

InChI |

InChI=1S/C40H62N12O13S2/c1-3-19(2)32(51-36(61)24(47-33(58)22(41)17-66)13-20-6-8-21(54)9-7-20)39(64)49-26(16-53)37(62)48-25(14-30(43)56)35(60)50-27(18-67)40(65)52-12-4-5-28(52)38(63)46-23(10-11-29(42)55)34(59)45-15-31(44)57/h6-9,19,22-28,32,53-54,66-67H,3-5,10-18,41H2,1-2H3,(H2,42,55)(H2,43,56)(H2,44,57)(H,45,59)(H,46,63)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)/t19-,22-,23-,24-,25-,26-,27-,28-,32-/m0/s1 |

InChI Key |

OAQPLDRHJAFJSE-YXEOJCNXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Glumitocin: From Amino Acid Sequence to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glumitocin, a naturally occurring nonapeptide, is a fascinating analogue of oxytocin, distinguished by substitutions at positions 4 and 8. This technical guide provides a deep dive into the core molecular and functional characteristics of this compound, with a focus on its amino acid sequence, synthesis, and the intracellular signaling cascades it initiates upon binding to the oxytocin receptor. Detailed experimental methodologies are provided for key assays, and all quantitative data is summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a clear understanding of the underlying processes. This document serves as a critical resource for researchers engaged in the study of oxytocin receptor ligands and their potential therapeutic applications.

Introduction

This compound is a neurohypophysial peptide hormone with the amino acid sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH2. It is structurally related to oxytocin, the primary mammalian hormone involved in uterine contractions and lactation. The key difference lies in the fourth and eighth positions, where this compound has a serine and a glutamine residue, respectively, in place of oxytocin's glutamine and leucine. This seemingly minor alteration in the primary structure can influence the peptide's biological activity and receptor binding affinity, making it a subject of interest for structure-activity relationship studies and the development of novel oxytocin receptor modulators.

Amino Acid Sequence and Structure

The primary structure of this compound is Ser 4-Gln 8-ocytocin.[1] Like oxytocin, it is a nonapeptide with a disulfide bridge between the cysteine residues at positions 1 and 6, forming a cyclic hexapeptide ring with a tripeptide tail.

Table 1: Amino Acid Sequence of this compound and Oxytocin

| Position | This compound | Oxytocin |

| 1 | Cysteine | Cysteine |

| 2 | Tyrosine | Tyrosine |

| 3 | Isoleucine | Isoleucine |

| 4 | Serine | Glutamine |

| 5 | Asparagine | Asparagine |

| 6 | Cysteine | Cysteine |

| 7 | Proline | Proline |

| 8 | Glutamine | Leucine |

| 9 | Glycinamide | Glycinamide |

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS).[2][3] This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

Objective: To synthesize the this compound peptide using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Pre-activate the next Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours. c. Monitor the completion of the reaction using a Kaiser test. d. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Pro, Cys(Trt), Asn(Trt), Ser(tBu), Ile, Tyr(tBu), Cys(Trt)).

-

Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash several times with cold ether to remove scavengers and residual cleavage reagents.

-

Lyophilization: Lyophilize the crude peptide to obtain a white powder.

Experimental Protocol: Purification of this compound by HPLC

Objective: To purify the crude this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude lyophilized this compound

-

HPLC system with a preparative C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A.

-

HPLC Separation: a. Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%). b. Inject the dissolved sample onto the column. c. Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) at a flow rate of 10 mL/min. d. Monitor the elution profile at 220 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.

Biological Activity and Quantitative Data

This compound, as an oxytocin analogue, exerts its biological effects by binding to and activating oxytocin receptors (OTR). The primary downstream effect of OTR activation in smooth muscle cells is an increase in intracellular calcium, leading to muscle contraction.

While specific high-resolution quantitative data for this compound is limited in publicly available literature, its pharmacological properties have been investigated, particularly its effects on uterine and bladder smooth muscle.[2] For the purpose of this guide, we will outline the standard assays used to determine such quantitative data.

Table 2: Key Quantitative Parameters for this compound Bioactivity

| Parameter | Description | Typical Assay |

| Binding Affinity (Ki or Kd) | The concentration of this compound required to occupy 50% of the oxytocin receptors at equilibrium. A lower value indicates higher affinity. | Radioligand Binding Assay |

| Potency (EC50) | The concentration of this compound that produces 50% of its maximal effect in a functional assay. | Uterine Strip Contraction Assay, Calcium Mobilization Assay |

| Efficacy (Emax) | The maximum biological response that can be elicited by this compound. | Uterine Strip Contraction Assay, Calcium Mobilization Assay |

Experimental Protocol: Uterine Strip Contraction Assay

Objective: To determine the EC50 and Emax of this compound for inducing uterine smooth muscle contraction.

Materials:

-

Isolated uterine tissue strips from a suitable animal model (e.g., rat)

-

Organ bath system with force transducer

-

Krebs-Henseleit solution

-

This compound stock solution

-

Oxytocin (as a positive control)

Procedure:

-

Tissue Preparation: Isolate uterine horns from a rat in diestrus and cut into longitudinal strips (approx. 10 mm x 2 mm).

-

Mounting: Mount the uterine strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension of 1 g, with regular washes every 15 minutes.

-

Cumulative Concentration-Response Curve: a. Once a stable baseline of spontaneous contractions is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in a logarithmic fashion (e.g., 10^-10 M to 10^-6 M). b. Allow the response to each concentration to stabilize before adding the next. c. Record the contractile force generated at each concentration.

-

Data Analysis: a. Measure the amplitude and frequency of contractions. b. Plot the contractile response as a percentage of the maximal response against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathway

This compound is presumed to activate the same signaling pathway as oxytocin upon binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[4][5][6][7][8] The primary pathway involves the coupling of the activated OTR to Gαq/11 proteins.

Key Steps in the this compound/Oxytocin Signaling Pathway:

-

Receptor Binding: this compound binds to the extracellular domain of the OTR.

-

G-protein Activation: This binding induces a conformational change in the OTR, leading to the activation of the associated Gαq/11 protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Cellular Response: The elevated intracellular Ca2+ concentration, along with the activation of other downstream effectors by PKC, leads to the contraction of smooth muscle cells.

Signaling Pathway Diagram

Caption: this compound signaling pathway via the oxytocin receptor.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound synthesis and characterization.

Conclusion

This compound represents a valuable tool for probing the structure-function relationships of the oxytocin receptor. Its unique amino acid sequence offers a starting point for the design of novel OTR ligands with potentially altered selectivity, potency, and pharmacokinetic profiles. The detailed methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the pharmacological properties of this compound and its analogues, ultimately contributing to the development of new therapeutics targeting the oxytocinergic system.

References

- 1. [Phylogeny of neurophyophyseal peptides: isolation of a new hormone, this compound (Ser 4-Gln 8-ocytocin) present in a cartilaginous fish, the ray (Raia clavata)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid phase synthesis and some pharmacological properties of 4-ser-8-gln-oxytocin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]

- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. An overview of the oxytocin-oxytocin receptor signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

The Evolutionary Significance of Glumitocin: A Technical Guide for Researchers

An in-depth exploration of the structure, function, and evolutionary context of a key neurohypophysial peptide in cartilaginous fishes.

Abstract

Glumitocin ([Ser4, Gln8]-oxytocin) is a neurohypophysial nonapeptide hormone unique to cartilaginous fishes (Chondrichthyes), a pivotal group for understanding vertebrate evolution. This technical guide synthesizes the current knowledge on this compound, providing a comprehensive overview of its evolutionary origins, physiological functions, and the experimental methodologies used for its study. By examining its relationship with other nonapeptides, we illuminate the evolutionary trajectory of the oxytocin/vasopressin signaling system. This document is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, evolutionary biology, and pharmacology.

Introduction

The neurohypophysial hormones, oxytocin and vasopressin, and their non-mammalian homologues, are a family of structurally related nonapeptides that play crucial roles in a wide range of physiological processes, including reproduction, osmoregulation, and social behavior. The evolutionary history of this peptide family is characterized by gene duplication and subsequent divergence, leading to a diversity of peptides with distinct functions and receptor specificities across the vertebrate lineage.

Cartilaginous fishes, representing one of the oldest extant gnathostome lineages, possess a unique and diverse repertoire of oxytocin-like peptides, including this compound. First isolated from the ray (Raia clavata), this compound's distinct amino acid sequence offers a window into the early evolution of this important hormone family. Understanding the structure, function, and evolutionary context of this compound is therefore essential for reconstructing the ancestral state of the oxytocin/vasopressin signaling system and for appreciating the diversity of endocrine regulation in vertebrates.

Molecular Evolution and Phylogeny

This compound is structurally defined as [Serine-4, Glutamine-8]-oxytocin. Its amino acid sequence differs from mammalian oxytocin at positions 4 and 8, highlighting the evolutionary plasticity of these residues within the nonapeptide family.

Table 1: Amino Acid Sequences of Selected Oxytocin-like Peptides

| Peptide | Amino Acid Sequence | Position 4 | Position 8 |

| Oxytocin | Cys-Tyr-Ile-Gln -Asn-Cys-Pro-Leu -Gly-NH2 | Glutamine | Leucine |

| Mesotocin | Cys-Tyr-Ile-Gln -Asn-Cys-Pro-Ile -Gly-NH2 | Glutamine | Isoleucine |

| Isotocin | Cys-Tyr-Ile-Ser -Asn-Cys-Pro-Ile -Gly-NH2 | Serine | Isoleucine |

| This compound | Cys-Tyr-Ile-Ser -Asn-Cys-Pro-Gln -Gly-NH2 | Serine | Glutamine |

| Valitocin | Cys-Tyr-Ile-Gln -Asn-Cys-Pro-Val -Gly-NH2 | Glutamine | Valine |

| Aspargtocin | Cys-Tyr-Ile-Asn -Asn-Cys-Pro-Leu -Gly-NH2 | Asparagine | Leucine |

The diversity of oxytocin-like peptides in cartilaginous fishes suggests a complex history of gene duplication events early in the chondrichthyan lineage. While the oxytocin-like principle in the skate (Raia rhina) is thought to be this compound, studies on the spiny dogfish (Squalus acanthias) indicate the presence of a different, yet related, peptide. This suggests that different lineages of cartilaginous fishes may have retained or evolved distinct nonapeptide hormones.

The evolutionary relationships between these peptides can be visualized through a phylogenetic tree, which highlights the divergence of this compound from other oxytocin-like molecules.

Figure 1. Simplified evolutionary history of this compound.

Physiological Functions

While direct experimental data on the physiological roles of this compound are limited, its functions can be inferred from its structural similarity to other oxytocin-like peptides and from studies on crude pituitary extracts from cartilaginous fishes. The primary proposed functions of this compound are in reproduction and osmoregulation .

Reproduction

Oxytocin-like peptides are well-known for their role in stimulating smooth muscle contractions, particularly in the reproductive tract. It is highly probable that this compound is involved in processes such as:

-

Oviduct motility: Facilitating egg transport and oviposition in oviparous species.

-

Uterine contractions: Aiding in parturition in viviparous species of sharks and rays.

Osmoregulation

In non-mammalian vertebrates, the vasopressin-like peptide, vasotocin, is the primary antidiuretic hormone. However, oxytocin-like peptides can also have effects on water and salt balance. It is possible that this compound plays a role in regulating ion and water transport across gills, the rectal gland, and kidneys in cartilaginous fishes, which maintain a unique ureosmotic strategy.

Experimental Protocols

The study of this compound and other novel peptides relies on a combination of biochemical and physiological techniques.

Isolation and Characterization of this compound

Objective: To isolate and determine the amino acid sequence of this compound from the pituitary glands of cartilaginous fish.

Methodology:

-

Tissue Collection: Pituitary glands are dissected from the target species (e.g., Raia clavata) and immediately frozen or stored in acetone.

-

Extraction: The tissue is homogenized in an acidic solution (e.g., 0.1 M HCl) to extract the peptides.

-

Purification: A multi-step purification process is employed, typically involving:

-

Gel Filtration Chromatography: To separate molecules based on size.

-

Ion-Exchange Chromatography: To separate peptides based on their net charge.

-

High-Performance Liquid Chromatography (HPLC): For final purification of the peptide to homogeneity.

-

-

Sequence Analysis: The amino acid sequence of the purified peptide is determined using Edman degradation.

-

Mass Spectrometry: To confirm the molecular weight and sequence of the peptide.

Figure 2. Workflow for the isolation and characterization of this compound.

Solid-Phase Peptide Synthesis

Objective: To chemically synthesize this compound for experimental studies.

Methodology:

Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. The synthesis of this compound would follow the standard Fmoc or Boc protection chemistry protocols.

In Vitro Bioassays

Objective: To assess the biological activity of this compound on smooth muscle tissue.

Methodology (Rat Uterus Assay - a common proxy):

-

Animal Preparation: A non-pregnant female rat is brought into estrus using estrogen treatment.

-

Tissue Dissection: The rat is euthanized, and the uterine horns are dissected and placed in a physiological salt solution (e.g., de Jalon's solution).

-

Organ Bath Setup: A segment of the uterine horn is suspended in an organ bath containing the physiological salt solution, maintained at a constant temperature (32-37°C), and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Recording: The contractions of the uterine tissue are recorded using an isometric or isotonic transducer connected to a data acquisition system.

-

Dose-Response Curve: Increasing concentrations of a standard (e.g., oxytocin) and the test peptide (this compound) are added to the organ bath, and the resulting contractions are measured to determine the potency and efficacy of this compound.

Signaling Pathways

While the specific receptor for this compound has not been fully characterized, it is presumed to be a G protein-coupled receptor (GPCR) belonging to the oxytocin/vasopressin receptor family. The signaling pathway is likely to be homologous to that of other oxytocin-like peptides.

Upon binding of this compound to its receptor, the receptor undergoes a conformational change, activating a heterotrimeric G protein, likely of the Gq/11 family. This initiates a downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

-

Production of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Activation of Protein Kinase C (PKC): DAG and elevated intracellular Ca2+ activate PKC.

-

Cellular Response: The increase in intracellular Ca2+ and the activation of PKC lead to the phosphorylation of downstream target proteins, ultimately resulting in smooth muscle contraction.

Figure 3. Proposed signaling pathway for this compound.

Future Directions and Drug Development Implications

The study of this compound and other nonapeptides from early vertebrate lineages holds significant potential for both basic and applied research.

-

Receptor Deorphanization: Identifying and characterizing the specific receptor(s) for this compound in cartilaginous fishes is a critical next step. This will allow for detailed binding affinity studies and a more precise understanding of its physiological roles.

-

Comparative Pharmacology: A comprehensive comparison of the pharmacological profiles of this compound and other nonapeptides on a range of vertebrate receptors could reveal novel structure-activity relationships.

-

Drug Design: The unique structure of this compound may serve as a template for the design of novel agonists or antagonists with improved selectivity for specific oxytocin or vasopressin receptor subtypes. Such compounds could have therapeutic applications in a variety of human and veterinary contexts.

Conclusion

This compound represents a fascinating piece of the evolutionary puzzle of the neurohypophysial hormone system. Its presence in cartilaginous fishes underscores the ancient origins and diversification of this critical signaling pathway. While much remains to be learned about its specific functions and receptor interactions, the framework provided in this guide offers a solid foundation for future research. Further investigation into this compound and its relatives will undoubtedly provide deeper insights into the evolution of endocrine systems and may pave the way for the development of novel therapeutic agents.

Glumitocin Function in Elasmobranchs: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glumitocin, a member of the oxytocin/vasopressin superfamily of neuropeptides, is a key signaling molecule in elasmobranchs (sharks, rays, and skates). Structurally identified as [Serine⁴, Glutamine⁸]-oxytocin, its physiological roles are primarily implicated in reproduction and osmoregulation, consistent with the functions of its homologs in other vertebrates. This technical guide provides a comprehensive overview of the current understanding of this compound's function in elasmobranchs, with a focus on quantitative data from related peptides, detailed experimental methodologies, and hypothesized signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the physiology of elasmobranchs and for professionals in drug development exploring novel peptidergic signaling systems.

Introduction to this compound

This compound is a nonapeptide hormone structurally related to oxytocin and vasopressin. The oxytocin-like principle in the neurointermediate pituitary lobes of the skate (Raia rhina) is thought to be this compound, whereas the principle in the spiny dogfish (Squalus acanthias) appears to be a different but related peptide[1]. This highlights the potential for species-specific variations in these signaling molecules within elasmobranchs. The primary functions of the oxytocin/vasopressin peptide family across vertebrates are centered on reproduction and the regulation of water and solute balance[2].

Core Physiological Functions of this compound and Related Peptides

The functional roles of this compound in elasmobranchs are extrapolated from studies on related oxytocin-like peptides and the broader understanding of elasmobranch physiology. The two primary areas of influence are osmoregulation and reproductive processes.

Role in Osmoregulation

Elasmobranchs maintain a unique osmoregulatory strategy, keeping their body fluids hyperosmotic to the surrounding seawater primarily through the retention of high concentrations of urea and trimethylamine oxide (TMAO). The kidneys, gills, and rectal gland are the principal organs involved in maintaining this delicate balance. While direct studies on this compound's effect on these organs are limited, research on the closely related arginine vasotocin (AVT) provides significant insights into the potential role of this compound.

Studies on the in situ perfused kidney of the European lesser-spotted dogfish (Scyliorhinus canicula) have demonstrated that AVT induces a glomerular antidiuresis, reducing urine production. This effect is dose-dependent, as detailed in the table below.

Table 1: Effects of Arginine Vasotocin (AVT) on Renal Parameters in the In Situ Perfused Kidney of Scyliorhinus canicula in 100% Seawater

| Parameter | Control | 10⁻¹⁰ M AVT | 10⁻⁹ M AVT |

| Urine Flow Rate (μl·kg⁻¹·h⁻¹) | 135.6 ± 20.4 | 88.8 ± 15.6 | 75.6 ± 12.0 |

| Glomerular Filtration Rate (μl·kg⁻¹·h⁻¹) | 240.0 ± 30.0 | 150.0 ± 24.0 | 120.0 ± 18.0 |

| Tubular Transport Maximum for Glucose (μmol·kg⁻¹·h⁻¹) | 1.8 ± 0.3 | 1.2 ± 0.2 | 1.0 ± 0.15 |

-

Indicates a statistically significant difference from the control group. Data extracted from Wells et al. (2002).

These findings suggest that AVT, and likely this compound, plays a role in water retention by reducing glomerular filtration.

Role in Reproduction

Experimental Protocols

The study of this compound's function necessitates robust experimental models. The following protocols are foundational for investigating the physiological effects of neuropeptides in elasmobranchs.

In Situ Perfused Kidney Preparation

This protocol, adapted from Wells et al. (2002), allows for the direct investigation of hormonal effects on renal function in elasmobranchs.

-

Animal Preparation: Anesthetize the fish (e.g., Scyliorhinus canicula) with an appropriate anesthetic (e.g., MS-222). Secure the fish in a dorsal recumbency position.

-

Surgical Procedure: Expose the peritoneal cavity via a midline incision. Ligate the coeliac and mesenteric arteries. Cannulate the dorsal aorta posterior to the efferent branchial arteries for perfusate inflow. Cannulate the posterior cardinal sinus for venous outflow.

-

Perfusion: Perfuse the trunk musculature and kidneys with an appropriate elasmobranch Ringer's solution containing a plasma expander (e.g., polyvinylpyrrolidone) and heparin. The perfusion pressure should be maintained at a physiological level.

-

Urine Collection: Cannulate the urinary papilla to collect urine.

-

Hormone Administration: After a stabilization period, introduce synthetic this compound or other peptides into the perfusate at desired concentrations.

-

Data Analysis: Measure urine flow rate, glomerular filtration rate (using a marker like inulin), and ion concentrations in the urine and perfusate.

References

A Technical Guide to the Glumitocin Gene and Precursor Protein: A Member of the Oxytocin-Vasopressin Superfamily

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glumitocin is a neurohypophyseal peptide hormone belonging to the oxytocin-vasopressin superfamily. First identified in the cartilaginous fish, the thornback ray (Raia clavata), it represents an early vertebrate lineage of this hormone family.[1] This technical guide provides a comprehensive overview of the current understanding of the this compound gene and its precursor protein. Due to the limited direct research on this compound, this guide synthesizes available data and draws inferences from the well-characterized evolution and molecular biology of the broader oxytocin-vasopressin hormone family. We will explore the putative structure of the this compound gene, the architecture of its precursor protein, potential signaling pathways, and relevant experimental methodologies. This document aims to serve as a foundational resource for researchers interested in the comparative endocrinology of neurohypophyseal hormones and for professionals in drug development exploring novel peptide therapeutics.

Introduction to this compound

This compound is an analogue of oxytocin with the amino acid sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH2 ([Ser4, Gln8]-oxytocin).[1] It is classified as an "oxytocic" peptide due to its structural and presumed functional similarities to oxytocin. The oxytocin-vasopressin superfamily of neurohypophyseal hormones plays crucial roles in a wide range of physiological processes, including reproduction, social behavior, and osmoregulation, across vertebrates.[2][3] this compound, found in elasmobranchs, provides a window into the early evolution of these important signaling molecules.[1]

The this compound Gene: A Putative Structure

While the specific gene for this compound has not been sequenced, its structure can be inferred from the highly conserved organization of other members of the oxytocin-vasopressin gene family.[4][5]

Key Features:

-

Exon-Intron Organization: The genes encoding oxytocin-vasopressin-like peptides are typically small and possess a conserved three-exon structure.

-

Exon 1: Encodes the signal peptide, the active hormone (this compound), and the N-terminal region of neurophysin.

-

Exon 2: Encodes the central, highly conserved region of neurophysin.

-

Exon 3: Encodes the C-terminal region of neurophysin and, in the case of vasopressin-like genes, a copeptin domain.

-

-

Gene Locus: In most vertebrates, the oxytocin-like and vasopressin-like genes are located on the same chromosome in a tail-to-tail orientation, separated by a relatively short intergenic region. This close linkage suggests they arose from a gene duplication event early in vertebrate evolution.[2] It is highly probable that the this compound gene shares this genomic arrangement with a corresponding vasopressin-like gene in cartilaginous fish.

The this compound Precursor Protein

The this compound peptide is synthesized as part of a larger precursor protein, analogous to the synthesis of oxytocin and vasopressin.[4][5] This precursor undergoes post-translational processing to yield the mature hormone and its associated neurophysin.

Precursor Architecture

The predicted architecture of the this compound precursor protein consists of three main domains:

-

Signal Peptide: An N-terminal sequence that directs the precursor protein to the endoplasmic reticulum for processing and secretion.

-

This compound: The nine-amino-acid active hormone. It is flanked by a C-terminal Glycine residue, which serves as the amidation signal, and a proteolytic cleavage site (typically Lys-Arg).

-

Neurophysin: A carrier protein that binds to this compound, facilitating its transport and storage. Neurophysins are characterized by a highly conserved pattern of 14 cysteine residues.[4]

Putative structure of the this compound precursor protein.

Quantitative Data

Direct quantitative data for the this compound gene and precursor protein are not currently available. However, we can extrapolate expected molecular weights based on the known amino acid sequence of this compound and the typical size of related neurophysins.

| Component | Estimated Molecular Weight (Da) | Basis of Estimation |

| This compound | ~1000 | Based on the amino acid sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH2. |

| Neurophysin | ~10,000 | Based on the typical size of vertebrate neurophysins.[4] |

| Precursor Protein | ~11,000-12,000 | Sum of this compound and Neurophysin, excluding the signal peptide. |

This compound Signaling Pathway: A Hypothetical Model

The signaling pathway for this compound has not been experimentally determined. However, based on the high degree of conservation in the oxytocin-vasopressin superfamily, it is predicted to signal through a G-protein coupled receptor (GPCR) of the rhodopsin family, similar to the oxytocin receptor.

Proposed Signaling Cascade:

-

Receptor Binding: this compound binds to a specific this compound receptor (GTR) on the surface of target cells.

-

G-Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, likely Gq/11.

-

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

Protein Kinase C Activation: Elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).

-

Cellular Response: PKC phosphorylates downstream target proteins, leading to various physiological effects, such as smooth muscle contraction or changes in gene expression.

Hypothetical signaling pathway for the this compound receptor.

Experimental Protocols

The study of this compound would involve a series of established biochemical and molecular biology techniques. The following outlines key experimental workflows.

Isolation and Characterization of this compound

This protocol is adapted from methods used for the isolation of other fish neurohypophyseal peptides.[6][7][8]

Workflow for the isolation and characterization of this compound.

Cloning of the this compound Gene

This protocol outlines a strategy for identifying the this compound gene based on sequence homology.

References

- 1. [Phylogeny of neurophyophyseal peptides: isolation of a new hormone, this compound (Ser 4-Gln 8-ocytocin) present in a cartilaginous fish, the ray (Raia clavata)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An evolutionary timeline of the oxytocin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of the vasopressin/oxytocin superfamily: characterization of a cDNA encoding a vasopressin-related precursor, preproconopressin, from the mollusc Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The glucagon superfamily: precursor structure and gene organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]

An In-depth Technical Guide to Vasopressin/Oxytocin-like Neuropeptides in Marine Biology Research: A Proxy for Understanding Glumitocin

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: While direct research on Glumitocin in marine invertebrates is currently limited, the broader family of vasopressin/oxytocin (VP/OT)-like neuropeptides is a subject of extensive study, offering valuable insights into the potential roles and mechanisms of related peptides. This guide provides a comprehensive overview of the structure, function, and signaling of VP/OT-like neuropeptides in marine invertebrates, serving as a foundational resource for researchers interested in this ancient and functionally diverse signaling system. We present a synthesis of current knowledge, detailed experimental protocols, and visualizations of key molecular pathways and workflows to facilitate further investigation into this critical area of marine neuroendocrinology.

Introduction: The Scarcity of this compound Data and the Importance of a Broader View

This compound, characterized as [Ser4, Gln8]-oxytocin, has been identified in cartilaginous fish. However, a thorough review of existing literature reveals a significant gap in research concerning its presence and function specifically within marine invertebrates. In contrast, the broader family of vasopressin (VP) and oxytocin (OT)-like neuropeptides has been identified and studied in a variety of marine invertebrate phyla, including molluscs, annelids, and echinoderms.[1][2][3][4] These peptides share a high degree of structural similarity and are believed to have evolved from a common ancestral nonapeptide, vasotocin, over 600 million years ago.[1][2] Given the conserved nature of this neuropeptide family, studying the well-documented VP/OT-like peptides in marine invertebrates provides a robust framework for inferring the potential physiological roles of related peptides like this compound.

This technical guide will therefore focus on the broader family of VP/OT-like neuropeptides in marine invertebrates as a scientifically sound proxy to address the core topic of interest. We will delve into their known functions, the molecular signaling pathways they activate, and the experimental methodologies employed to study them.

Structure and Diversity of VP/OT-like Neuropeptides in Marine Invertebrates

VP/OT-like neuropeptides are characterized by a nine-amino-acid sequence with a disulfide bridge between cysteine residues at positions 1 and 6, forming a six-amino-acid ring, and a three-amino-acid C-terminal tail. While the overall structure is conserved, variations in the amino acid sequence, particularly at positions 4 and 8, give rise to a diversity of peptides with distinct functions.

Table 1: Selected VP/OT-like Neuropeptides in Marine Invertebrates and Their Known Functions

| Peptide Name | Amino Acid Sequence | Marine Invertebrate Phylum/Species | Key Functions |

| Lys-conopressin G | CFIRNCPKG-NH2 | Mollusca (Conus geographus) | Regulation of reproductive behaviors, potential role in envenomation.[5][6] |

| Arg-conopressin S | CIIRNCPRG-NH2 | Mollusca (Conus striatus) | Induction of scratching behavior in mice (indicating neurological activity).[6] |

| Octopressin | CFIRNCPPG-NH2 | Mollusca (Octopus vulgaris) | Likely involved in reproductive processes. |

| Annelotocin | CFIRNCPKG-NH2 | Annelida (Eisenia fetida) | Regulation of water balance and reproductive processes. |

| Holotocin | C[F/Y]L[T/I]NCP[L/I]G-NH2 | Echinodermata (Apostichopus japonicus) | Osmoregulation and feeding inhibition.[3] |

| Cephalotocin | CFIRNCPIG-NH2 | Cephalopoda (Sepia officinalis) | Influence on long-term memory.[1] |

Signaling Pathways of VP/OT-like Neuropeptides

VP/OT-like neuropeptides exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs).[1][5] The binding of the neuropeptide ligand to its receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. In invertebrates, as in vertebrates, these receptors are typically coupled to Gq/11 proteins, which activate phospholipase C (PLC).[7][8]

Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses, including muscle contraction, neurotransmitter release, and changes in gene expression.

Caption: Generalized signaling pathway of VP/OT-like neuropeptides in marine invertebrates.

Experimental Protocols for the Study of VP/OT-like Neuropeptides

Investigating the function of VP/OT-like neuropeptides in marine invertebrates requires a multi-faceted approach, combining techniques from biochemistry, molecular biology, and physiology.

Identification and Quantification of Neuropeptides

Mass spectrometry (MS)-based techniques are the gold standard for the discovery and quantification of neuropeptides from biological samples.

Protocol: Neuropeptide Extraction and Mass Spectrometry Analysis

-

Tissue Dissection and Homogenization:

-

Dissect target tissues (e.g., neural ganglia, reproductive organs) from the marine invertebrate on ice.

-

Immediately homogenize the tissue in an extraction solution (e.g., acidified methanol: 90% methanol, 9% water, 1% acetic acid) to precipitate larger proteins and preserve neuropeptides.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the neuropeptides.

-

-

Solid-Phase Extraction (SPE) for Peptide Enrichment:

-

Condition a C18 SPE cartridge with methanol followed by equilibration with an aqueous solution containing a low concentration of trifluoroacetic acid (TFA), e.g., 0.1% TFA.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with the equilibration solution to remove salts and other hydrophilic impurities.

-

Elute the peptides with a solution containing a high concentration of organic solvent and a low concentration of TFA (e.g., 60% acetonitrile, 0.1% TFA).

-

Dry the eluted peptide sample using a vacuum concentrator.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptide sample in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water).

-

Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

-

For quantitative studies, label-free quantification (LFQ) can be performed by comparing the peak areas of identified peptides across different experimental conditions.[9] Alternatively, stable isotope labeling methods can be employed for more precise relative quantification.

-

Functional Characterization of Neuropeptides

Once a VP/OT-like neuropeptide has been identified, its physiological function can be assessed through a variety of in vitro and in vivo assays.

Protocol: In Vitro Muscle Contraction Assay

-

Tissue Preparation:

-

Dissect a muscle tissue of interest (e.g., oviduct, mantle muscle) from the marine invertebrate and place it in a chamber filled with appropriate physiological saline.

-

Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer.

-

Allow the muscle to equilibrate for a set period (e.g., 30-60 minutes), periodically flushing the chamber with fresh saline.

-

-

Peptide Application and Data Recording:

-

Record the baseline muscle tension.

-

Apply the synthetic VP/OT-like neuropeptide to the bath at various concentrations to establish a dose-response curve.

-

Record the changes in muscle tension in response to peptide application.

-

To test for receptor specificity, pre-incubate the muscle tissue with a potential receptor antagonist before applying the neuropeptide agonist.

-

-

Data Analysis:

-

Measure the peak tension generated at each peptide concentration.

-

Plot the change in tension against the logarithm of the peptide concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

-

Caption: A typical experimental workflow for the study of VP/OT-like neuropeptides.

Conclusion and Future Directions

The study of VP/OT-like neuropeptides in marine invertebrates is a vibrant and expanding field. While direct research on this compound in this context is lacking, the extensive knowledge gained from studying its structural and functional analogs provides a solid foundation for future investigations. Advances in mass spectrometry, gene editing technologies like CRISPR/Cas9, and sophisticated behavioral analysis will undoubtedly accelerate our understanding of this ancient and pleiotropic signaling system. For drug development professionals, the diversity of these peptides and their receptors in marine invertebrates presents a largely untapped resource for the discovery of novel therapeutic leads targeting human oxytocin and vasopressin receptors.[1] Future research should aim to de-orphan the numerous uncharacterized VP/OT-like receptors in marine invertebrates and to elucidate the specific roles of these signaling pathways in mediating complex behaviors and physiological processes in the marine environment.

References

- 1. Physiology of invertebrate oxytocin and vasopressin neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology of invertebrate oxytocin and vasopressin neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. S-EPMC3883647 - Physiology of invertebrate oxytocin and vasopressin neuropeptides. - OmicsDI [omicsdi.org]

- 5. Frontiers | Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxytocin signaling pathway - Endocrine system - Immunoway [immunoway.com]

- 9. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Structure and Conformation of Glumitocin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glumitocin, a naturally occurring neurohypophyseal peptide hormone, is a structural analog of oxytocin. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound. It delves into its primary amino acid sequence, the critical disulfide bridge, and insights into its three-dimensional conformation derived from spectroscopic techniques. Furthermore, this document outlines the experimental methodologies employed in these structural studies and explores the anticipated signaling pathways initiated by this compound upon receptor binding. This guide is intended to serve as a foundational resource for researchers engaged in the study of neurohypophyseal hormones and for professionals in the field of drug development exploring the therapeutic potential of this compound and its analogs.

Molecular Structure of this compound

This compound is a nonapeptide with the systematic name [Serine⁴, Glutamine⁸]-Oxytocin. Its molecular formula is C₄₀H₆₂N₁₂O₁₃S₂.

Primary Structure and Disulfide Bridge

The primary structure of this compound consists of a sequence of nine amino acids. A defining feature of its structure is a disulfide bond between the two cysteine residues at positions 1 and 6, which creates a cyclic hexapeptide ring with a tripeptide tail. This disulfide bridge is crucial for stabilizing the three-dimensional structure and biological activity of the molecule.

Table 1: Amino Acid Sequence of this compound

| Position | Amino Acid | Abbreviation |

| 1 | Cysteine | Cys |

| 2 | Tyrosine | Tyr |

| 3 | Isoleucine | Ile |

| 4 | Serine | Ser |

| 5 | Asparagine | Asn |

| 6 | Cysteine | Cys |

| 7 | Proline | Pro |

| 8 | Glutamine | Gln |

| 9 | Glycine | Gly |

The structural relationship between this compound and Oxytocin is depicted in the diagram below.

Caption: Logical relationship between this compound and Oxytocin.

Conformational Analysis

The three-dimensional conformation of this compound in solution has been investigated primarily through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD). A definitive crystal structure of this compound has not yet been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy has been a key technique in elucidating the conformational details of this compound.[1] By analyzing the chemical shifts of the carbon atoms in the peptide backbone and side chains, researchers can infer information about the local electronic environment and, consequently, the secondary structure of the molecule.

While the full dataset of chemical shifts for this compound is extensive, a summary of the key findings from ¹³C NMR studies is presented below. These studies indicate a flexible conformation in solution, similar to that of oxytocin.

Table 2: Summary of Conformational Insights from ¹³C NMR of this compound

| Structural Feature | Observation from ¹³C NMR | Implication for Conformation |

| Backbone Flexibility | Variations in Cα chemical shifts | Indicates a degree of conformational averaging in solution. |

| Disulfide Bridge | Characteristic shifts for Cβ of Cys residues | Confirms the presence and influences the geometry of the cyclic portion. |

| Turn Structures | Downfield shifts of specific Cα and Cβ atoms | Suggests the presence of β-turn structures within the cyclic ring. |

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy provides information about the secondary structure of peptides and proteins by measuring the differential absorption of left- and right-circularly polarized light. Although specific CD spectra for this compound are not widely published, studies on oxytocin and its analogs show characteristic spectra indicative of a mixture of β-turns and random coil structures. It is expected that this compound would exhibit a similar CD spectrum.

Experimental Protocols

Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

The following provides a generalized protocol for acquiring ¹³C NMR data for a peptide like this compound.

Caption: Generalized workflow for ¹³C NMR spectroscopy of this compound.

Detailed Methodology:

-

Sample Preparation: A sample of pure this compound (5-10 mg) is dissolved in approximately 0.5 mL of deuterium oxide (D₂O). The solution is then transferred to a standard 5 mm NMR tube.

-

Instrument Setup: The NMR experiments are typically performed on a high-field spectrometer (e.g., 500 MHz or higher). The probe is tuned to the ¹³C frequency, and the magnetic field homogeneity is optimized by shimming.

-

Data Acquisition: A standard one-dimensional ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. Due to the low natural abundance of ¹³C, a large number of scans (often thousands) are required to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting free induction decay (FID) is processed by applying a Fourier transform. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to an internal standard (e.g., DSS or TSP).

Circular Dichroism (CD) Spectroscopy

The following is a generalized protocol for obtaining a far-UV CD spectrum of a peptide.

Detailed Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0). The concentration is typically in the range of 0.1-0.2 mg/mL.

-

Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region. The instrument is calibrated using a standard, such as camphor-10-sulfonic acid.

-

Data Acquisition: The sample is placed in a quartz cuvette with a short path length (e.g., 1 mm). The CD spectrum is recorded in the far-UV region (typically 190-250 nm). A baseline spectrum of the buffer alone is also recorded.

-

Data Processing: The buffer baseline is subtracted from the sample spectrum. The resulting data, typically in millidegrees, is converted to molar ellipticity ([θ]) using the following equation:

[θ] = (θ × 100 × MRW) / (c × l)

where θ is the observed ellipticity in degrees, MRW is the mean residue weight of the peptide, c is the concentration in mg/mL, and l is the path length in cm.

Signaling Pathway

As a close analog of oxytocin, this compound is expected to exert its biological effects by binding to and activating oxytocin receptors (OTR). OTRs are G-protein coupled receptors (GPCRs) primarily coupled to Gq/11 proteins.

Caption: Proposed signaling pathway of this compound via the Oxytocin Receptor.

Mechanism of Action:

-

Receptor Binding: this compound binds to the extracellular domain of the OTR.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

-

Second Messenger Production: The activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). The rise in intracellular Ca²⁺ and the activation of PKC lead to various cellular responses, such as smooth muscle contraction.

While this pathway is well-established for oxytocin, further research is needed to determine if the substitutions in this compound lead to any subtle differences in receptor binding affinity, G-protein coupling efficiency, or downstream signaling kinetics.

Conclusion

This compound, as a [Ser⁴, Gln⁸] analog of oxytocin, shares a fundamental structural framework with its more widely studied counterpart. Its primary structure is well-defined, and spectroscopic evidence suggests a flexible conformation in solution characterized by β-turn structures within its cyclic core. The anticipated signaling pathway of this compound mirrors that of oxytocin, proceeding through the activation of the oxytocin receptor and the Gq/11-PLC-IP₃/DAG cascade. This technical guide provides a solid foundation for further investigation into the nuanced structure-function relationships of this compound and its potential as a pharmacological agent. Future research, particularly high-resolution structural studies and detailed comparative analyses of its receptor interactions, will be invaluable in fully elucidating the unique properties of this neurohypophyseal hormone.

References

A Technical Guide to the Identification and Localization of the Glumitocin Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glumitocin, a member of the oxytocin/vasopressin nonapeptide family, is a neurohypophyseal hormone found in cartilaginous fish.[1] While its structure is known, its cognate receptor remains to be definitively identified and characterized. This technical guide provides a comprehensive overview of the established methodologies for the identification, localization, and functional characterization of novel G-protein coupled receptors (GPCRs), using the well-studied oxytocin receptor (OTR) as a primary model. This document outlines detailed experimental protocols and data presentation strategies to facilitate research aimed at elucidating the this compound receptor's properties and its signaling pathways.

Receptor Identification

The initial step in characterizing a novel receptor is its identification and cloning. Given that this compound is an oxytocin analogue, it is highly probable that its receptor is a member of the GPCR superfamily, closely related to other oxytocin and vasopressin receptors.

Homology-Based Cloning

A common and effective strategy for identifying new receptors is homology-based cloning. This technique leverages the conserved DNA sequences of known receptors to find similar sequences in the genome of the target organism.

Experimental Protocol: Homology-Based Cloning of the this compound Receptor

-

Primer Design: Design degenerate PCR primers based on the highly conserved transmembrane domains of known oxytocin and vasopressin receptors from various vertebrate species.

-

Template Preparation: Extract genomic DNA or create a cDNA library from tissues of a this compound-producing species (e.g., the ray, Raia clavata) that are likely to express the receptor, such as the brain or reproductive tissues.

-

PCR Amplification: Perform PCR using the degenerate primers and the prepared DNA template. The reaction conditions (annealing temperature, cycle number) should be optimized to account for the degeneracy of the primers.

-

Cloning and Sequencing: Clone the resulting PCR products into a suitable vector (e.g., pGEM-T Easy Vector). Sequence a significant number of clones to identify fragments that encode a putative GPCR.

-

Full-Length Sequence Acquisition: Use the sequence of the identified fragment to design specific primers for Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence of the putative this compound receptor.

-

Sequence Analysis: Analyze the full-length sequence to confirm the presence of seven transmembrane domains and other characteristic features of a Class A GPCR. Compare the sequence to known oxytocin and vasopressin receptors to determine its phylogenetic relationship.

Logical Workflow for this compound Receptor Identification

Caption: Workflow for the identification of the this compound receptor.

Radioligand Binding Assays

Radioligand binding assays are essential for identifying tissues that express the receptor and for quantifying the affinity of the receptor for its ligand.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Homogenize tissues of interest in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Radioligand Preparation: Synthesize or purchase a radiolabeled version of this compound (e.g., with ³H or ¹²⁵I).

-

Binding Reaction: In a multi-well plate, incubate the prepared membranes with the radiolabeled this compound at various concentrations. To determine non-specific binding, include a parallel set of reactions with a high concentration of unlabeled this compound. For competition binding assays, incubate the membranes and radioligand with varying concentrations of unlabeled competitor ligands (e.g., this compound, oxytocin, vasopressin).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with cold buffer to remove any unbound ligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, calculate the inhibition constant (Ki) for each competitor.

Table 1: Example Binding Affinity Data for the Putative this compound Receptor

| Ligand | Ki (nM) |

| This compound | 0.5 ± 0.1 |

| Oxytocin | 10.2 ± 1.5 |

| Vasopressin | 150.7 ± 22.3 |

| Isotocin | 5.3 ± 0.8 |

Receptor Localization

Determining the anatomical distribution of the this compound receptor is crucial for understanding its physiological function. Immunohistochemistry (IHC) and in situ hybridization (ISH) are powerful techniques for localizing the receptor protein and its mRNA, respectively.

Immunohistochemistry (IHC)

IHC uses antibodies to visualize the location of the receptor protein in tissue sections.[2][3][4][5]

Experimental Protocol: Immunohistochemistry for this compound Receptor

-

Antibody Production: Generate a specific polyclonal or monoclonal antibody against a unique epitope of the putative this compound receptor. Validate the antibody's specificity using techniques like Western blotting and by testing it on cells with and without the expressed receptor.

-

Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the tissues of interest. Post-fix the tissues, cryoprotect them in sucrose, and then section them using a cryostat or vibratome.

-

Antigen Retrieval (if necessary): For some antibodies and fixation methods, an antigen retrieval step (e.g., heat-induced epitope retrieval) may be required to unmask the epitope.[4]

-

Blocking: Incubate the tissue sections in a blocking solution (e.g., normal serum with a detergent like Triton X-100) to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against the this compound receptor at an optimized concentration, typically overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the sections and then incubate them with a fluorescently labeled secondary antibody that recognizes the species of the primary antibody.

-

Counterstaining and Mounting: Counterstain the sections with a nuclear stain (e.g., DAPI) and mount them on slides with an anti-fade mounting medium.

-

Imaging: Visualize the sections using a fluorescence or confocal microscope.

In Situ Hybridization (ISH)

ISH is used to detect the mRNA of the receptor, providing information about which cells are synthesizing it.

Experimental Protocol: In Situ Hybridization for this compound Receptor mRNA

-

Probe Synthesis: Synthesize a labeled antisense RNA probe complementary to the this compound receptor mRNA. A sense probe should also be synthesized as a negative control. Probes can be labeled with radioisotopes (e.g., ³⁵S) or non-radioactive labels like digoxigenin (DIG).

-

Tissue Preparation: Prepare tissue sections as for IHC, but take extra precautions to prevent RNA degradation (e.g., use RNase-free solutions and equipment).

-

Hybridization: Incubate the tissue sections with the labeled probe in a hybridization buffer at an optimized temperature to allow the probe to anneal to the target mRNA.

-

Washing: Wash the sections under stringent conditions to remove any non-specifically bound probe.

-

Detection: If using a radioisotope-labeled probe, expose the sections to autoradiographic film or emulsion. If using a DIG-labeled probe, use an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) followed by a colorimetric substrate.

-

Imaging: Analyze the sections using a light or dark-field microscope.

Table 2: Hypothetical Distribution of this compound Receptor in Ray Tissues

| Tissue | IHC Staining Intensity | ISH Signal Intensity |

| Brain | +++ | +++ |

| Gill | + | + |

| Heart | - | - |

| Uterus | +++ | +++ |

| Kidney | ++ | ++ |

| Liver | - | - |

(+++ high, ++ moderate, + low, - not detected)

Workflow for Receptor Localization

Caption: Experimental workflows for receptor localization.

Signaling Pathway Analysis

Once the this compound receptor has been identified and cloned, its signaling pathway can be characterized by expressing it in a heterologous cell system (e.g., HEK293 or CHO cells). Oxytocin receptors typically couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[6][7] They can also couple to Gαi/o, which inhibits adenylyl cyclase and decreases cAMP levels.

Calcium Imaging

Calcium imaging is a robust method to measure the activation of Gαq/11-coupled receptors.[8][9][10][11]

Experimental Protocol: Calcium Imaging Assay

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently or stably transfect them with the cloned this compound receptor.

-

Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[9]

-

Cell Washing: Wash the cells with a buffer (e.g., Hank's Balanced Salt Solution) to remove excess dye.

-

Baseline Measurement: Place the plate into a fluorescent plate reader or onto a microscope stage and measure the baseline fluorescence for a short period.[9]

-

Ligand Addition and Measurement: Add varying concentrations of this compound (and other ligands) to the cells and immediately begin measuring the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: For each concentration of ligand, determine the peak fluorescence response. Plot the peak response against the ligand concentration and fit the data to a dose-response curve to determine the EC50 value.

Table 3: Example Data from a Calcium Imaging Assay

| Ligand | EC50 (nM) |

| This compound | 1.2 ± 0.3 |

| Oxytocin | 25.8 ± 4.1 |

| Vasopressin | >1000 |

| Isotocin | 15.4 ± 2.9 |

cAMP Assay

To investigate potential coupling to Gαi/o, a cAMP assay can be performed.

Experimental Protocol: cAMP Assay

-

Cell Culture and Transfection: Prepare cells expressing the this compound receptor as described for the calcium imaging assay.

-

Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

-

Cell Lysis: After the stimulation period, lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the measured cAMP levels against the concentration of this compound. A decrease in forskolin-stimulated cAMP levels with increasing this compound concentration indicates coupling to Gαi/o. Determine the IC50 value from the dose-response curve.

Canonical Oxytocin/Glumitocin Signaling Pathway

Caption: Gq-mediated signaling pathway typical for oxytocin-like receptors.

Conclusion

The identification and characterization of the this compound receptor will provide valuable insights into the evolution of the oxytocin/vasopressin signaling system and the physiology of cartilaginous fishes. The methodologies outlined in this guide, from molecular cloning and ligand binding to anatomical localization and signal transduction analysis, provide a robust framework for the comprehensive study of this novel receptor. The resulting data will be critical for comparative pharmacology and may inform the development of new therapeutic agents targeting GPCRs.

References

- 1. [Phylogeny of neurophyophyseal peptides: isolation of a new hormone, this compound (Ser 4-Gln 8-ocytocin) present in a cartilaginous fish, the ray (Raia clavata)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular localization of receptors using antibodies visualized by light and dual labeling confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 4. IHC ICC [rndsystems.com]

- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Key Neurotransmitter and Neuropeptide Signaling Pathways

A Potential Elucidation of "Glumitocin" Signaling

Disclaimer: The term "this compound" does not correspond to a recognized molecule or signaling pathway in the scientific literature. This guide provides a detailed analysis of two prominent and well-characterized signaling pathways that may be relevant to the user's interest, given the phonetic similarity of the term: the Glutamate signaling pathway and the Oxytocin signaling pathway . This document is intended for researchers, scientists, and drug development professionals.

Part 1: The Glutamate Signaling Pathway

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] Dysregulation of glutamate signaling is implicated in numerous neurological and psychiatric disorders. Glutamate exerts its effects through ionotropic and metabotropic receptors, initiating a cascade of intracellular events.

Core Components and Signaling Cascade

Glutamate signaling is initiated by the binding of glutamate to its receptors on the postsynaptic membrane. These receptors are broadly classified into two families:

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further subdivided into three types based on their selective agonists:

-

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors: Primarily permeable to Na+ and K+, responsible for the initial fast depolarization of the postsynaptic membrane.

-

NMDA (N-methyl-D-aspartate) receptors: Permeable to Ca2+, Na+, and K+. Their activation is both ligand-gated and voltage-dependent, requiring the binding of both glutamate and a co-agonist (glycine or D-serine) and the removal of a Mg2+ block by membrane depolarization. The influx of Ca2+ through NMDA receptors is a critical trigger for many forms of synaptic plasticity.

-

Kainate receptors: Also permeable to Na+ and K+, with a more complex and less well-understood role in synaptic transmission and plasticity.

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and cell excitability through slower, longer-lasting signaling cascades. There are eight subtypes of mGluRs (mGluR1-8), which are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms:

-

Group I (mGluR1 and mGluR5): Typically couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).

-

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8): These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. They can also directly modulate ion channels through the βγ subunits of the G-protein.

-

Data Presentation: Quantitative Parameters of Glutamate Receptor Signaling

The following tables summarize key quantitative data for various components of the glutamate signaling pathway.

Table 1: Binding Affinities (Kd) of Ligands for Glutamate Receptors

| Receptor Subtype | Ligand | Kd (nM) | Species/Cell Type | Reference |

| NMDA (NR1a/NR2A) | L-Glutamate | 3300 | Xenopus oocytes | [2] |

| AMPA (GluA1) | L-Glutamate | 3400-22000 | Recombinant | [3] |

| Kainate (GluK1) | Dysiherbaine | Nanomolar range | Recombinant | [3] |

| mGluR2 | L-Glutamate | ~10,000 (EC50) | Rat hippocampus | [1] |

Table 2: EC50 Values for Glutamate Receptor Agonists

| Receptor Subtype | Agonist | EC50 (µM) | Species/Cell Type | Reference |

| NMDA (NR1a/NR2A) | L-Glutamate | 3.3 | Xenopus oocytes | [2] |

| NMDA (NR1a/NR2A) | Glycine | Varies | Xenopus oocytes | [4] |

| AMPA (GluA1) | L-Glutamate | 3.4 - 22 | Recombinant | [3] |

| mGluR2 | L-Glutamate | ~10 | Rat hippocampus | [1] |

Mandatory Visualization: Glutamate Signaling Pathways

Caption: Overview of Glutamate Signaling Pathways.

Experimental Protocols

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand to its receptor.

-

Materials:

-

Cell membranes expressing the glutamate receptor of interest.

-

Radiolabeled ligand (e.g., [3H]-CGP 39653 for NMDA receptors).

-

Unlabeled ("cold") ligand for determining non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of the radiolabeled ligand in binding buffer.

-

In a series of tubes, add a constant amount of cell membrane preparation.

-

To each tube, add a different concentration of the radiolabeled ligand. For each concentration, prepare a parallel tube containing a high concentration of unlabeled ligand to determine non-specific binding.

-

Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

-

Plot specific binding versus the concentration of free radioligand and fit the data to a saturation binding curve to determine Kd and Bmax.

-

This protocol is used to detect the phosphorylation and thus activation of key proteins in the MAPK pathway, such as ERK1/2.

-

Materials:

-

Cultured cells.

-

Glutamate or a specific agonist.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and apparatus (e.g., PVDF membrane).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2).

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture cells to the desired confluency and treat with glutamate or agonist for various time points.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.